molecular formula C14H14N8S B11060108 2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine

2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine

Cat. No.: B11060108
M. Wt: 326.38 g/mol
InChI Key: WFBINRMERUHVFU-UHFFFAOYSA-N
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Description

2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is a heterocyclic compound that combines several pharmacologically active moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds, followed by further functionalization to introduce the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

Biology

Biologically, the compound exhibits a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential to inhibit various enzymes and receptors, making it a promising candidate for drug development .

Medicine

In medicine, the compound’s ability to interact with multiple biological targets makes it a potential therapeutic agent for treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Industry

Industrially, the compound can be used in the development of new agrochemicals and pharmaceuticals. Its diverse reactivity and biological activity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of 2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine apart is its combination of multiple active moieties in a single molecule.

Properties

Molecular Formula

C14H14N8S

Molecular Weight

326.38 g/mol

IUPAC Name

6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H14N8S/c1-4-21-9(3)11(8(2)19-21)13-20-22-12(17-18-14(22)23-13)10-7-15-5-6-16-10/h5-7H,4H2,1-3H3

InChI Key

WFBINRMERUHVFU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)C

Origin of Product

United States

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